
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a bromophenyl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Structural Overview
- Molecular Formula : C19H22BrNO4
- Molecular Weight : 408.3 g/mol
- IUPAC Name : Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- CAS Number : 861927-02-8
The compound features a dihydropyridine ring structure with a bromophenyl substituent and two ester groups, which contribute to its reactivity and interaction with biological targets.
Pharmacological Applications
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant pharmacological properties:
- Calcium Channel Blockers : Similar to other dihydropyridines such as nifedipine and amlodipine, this compound can act as a calcium channel blocker, which is beneficial in treating cardiovascular diseases and hypertension .
- Antiviral and Antitumor Activities : Research indicates that derivatives of dihydropyridines show promise in antiviral and antitumor therapies. The specific bromophenyl group may enhance these activities by modifying the compound's interaction with biological targets .
Chemical Research
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation to convert the dihydropyridine ring into a pyridine ring—makes it versatile for research purposes.
Biochemical Studies
The compound is utilized in studies related to enzyme inhibition and receptor binding. Its interactions with specific molecular targets can lead to alterations in cellular processes, making it a subject of interest for understanding biochemical pathways .
Case Study 1: Antitumor Activity
A study demonstrated that derivatives of dihydropyridines exhibit significant cytotoxicity against various cancer cell lines. This compound was shown to inhibit cell proliferation effectively in vitro, suggesting its potential as an antitumor agent .
Case Study 2: Enzyme Inhibition
Mechanism of Action
The mechanism of action of Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar applications in cardiovascular medicine.
Nicardipine: Used for its vasodilatory properties.
Uniqueness
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific bromophenyl group, which can impart different chemical properties and reactivity compared to other dihydropyridines. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Biological Activity
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 861927-02-8) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C19H22BrNO4
- Molecular Weight : 408.3 g/mol
- IUPAC Name : this compound
- CAS Number : 861927-02-8
The compound features a unique structure that includes a bromophenyl group and two ester functionalities, contributing to its biological properties.
This compound exhibits its biological activity primarily through:
- Calcium Channel Blockade : Similar to other dihydropyridines like nifedipine and amlodipine, this compound may act as a calcium channel blocker, affecting cardiovascular function by inhibiting calcium influx in vascular smooth muscle and cardiac cells.
- Enzyme Inhibition : The compound can interact with specific enzymes or receptors, altering their activity and influencing various biochemical pathways. This interaction is significant in therapeutic contexts such as cancer treatment and antimicrobial activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of dihydropyridines. For instance:
- Cytotoxicity Studies : this compound demonstrated significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were reported at approximately 3.6 µM for HeLa and 5.2 µM for MCF-7 cells . This suggests a selective toxicity towards cancer cells compared to normal fibroblast cells.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa | 3.6 | >1.6 |
MCF-7 | 5.2 | >1.5 |
GM07492 | >100 | - |
Antimicrobial Activity
The presence of the bromophenyl moiety in dihydropyridines has been linked to enhanced antimicrobial properties:
- Inhibition Studies : Compounds similar to diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The bromine substitution plays a crucial role in enhancing these activities .
Comparative Analysis with Similar Compounds
This compound can be compared with other well-known dihydropyridines:
Compound | Biological Activity | Notable Features |
---|---|---|
Nifedipine | Calcium channel blocker | Used in hypertension treatment |
Amlodipine | Calcium channel blocker | Long-lasting effects |
Nicardipine | Vasodilator | Used for angina pectoris |
This compound's unique structure allows it to exhibit distinct reactivity and biological activity compared to these established drugs.
Case Studies and Research Findings
A comprehensive review of literature reveals that the dihydropyridine scaffold has been extensively studied for its pharmacological potential:
- Antitumor Effects : Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
- Cardiovascular Applications : As a calcium channel blocker analog, it may also be beneficial in managing hypertension and related cardiovascular conditions .
Properties
CAS No. |
861927-02-8 |
---|---|
Molecular Formula |
C19H20BrNO4 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3 |
InChI Key |
GVWVWVAVGGKGKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
Pictograms |
Irritant |
Synonyms |
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Diethyl Ester; |
Origin of Product |
United States |
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